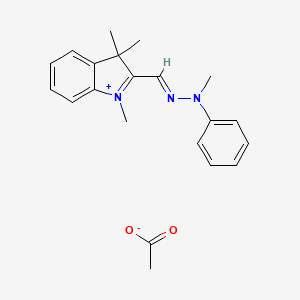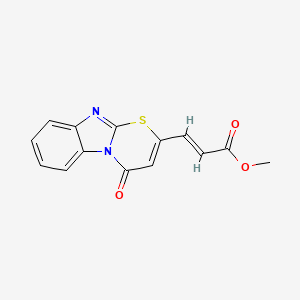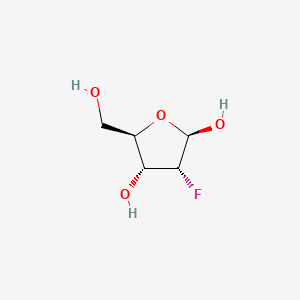
2-Deoxy-2-fluoro-beta-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-2-fluoro-beta-D-ribofuranose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is a modified form of ribose, where the hydroxyl group at the 2’ position is replaced by a fluorine atom. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-beta-D-ribofuranose typically involves multiple steps, starting from readily available sugar derivatives. One common method involves the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety . The overall yield of this process is approximately 7.6% over nine steps.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial methods would likely focus on cost-effective and scalable processes, ensuring the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-2-fluoro-beta-D-ribofuranose undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include brominating agents, silylated nucleobases, and various catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with silylated 5-fluorouracil yields a nucleoside analogue with potential therapeutic applications .
Applications De Recherche Scientifique
2-Deoxy-2-fluoro-beta-D-ribofuranose has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Deoxy-2-fluoro-beta-D-ribofuranose involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation, making it an effective tool for gene silencing and other molecular interventions . The compound targets specific molecular pathways, including those involved in DNA and RNA synthesis, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-2,2-difluoro-D-ribofuranose: Another fluorinated sugar derivative with similar properties.
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: A nucleoside analogue with comparable biological activity.
Uniqueness
2-Deoxy-2-fluoro-beta-D-ribofuranose stands out due to its specific fluorine substitution at the 2’ position, which imparts unique stability and reactivity characteristics. This makes it particularly valuable in applications requiring enhanced resistance to enzymatic degradation and precise molecular targeting .
Propriétés
Numéro CAS |
125155-47-7 |
|---|---|
Formule moléculaire |
C5H9FO4 |
Poids moléculaire |
152.12 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4-,5-/m1/s1 |
Clé InChI |
RTUWTJAKZMHWBQ-TXICZTDVSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)F)O)O |
SMILES canonique |
C(C1C(C(C(O1)O)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


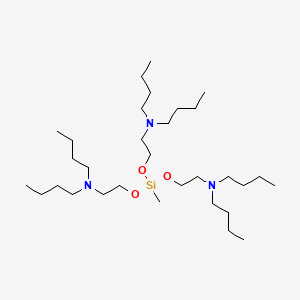
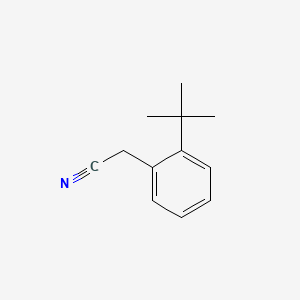
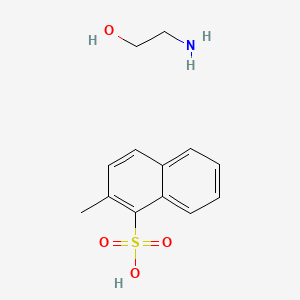
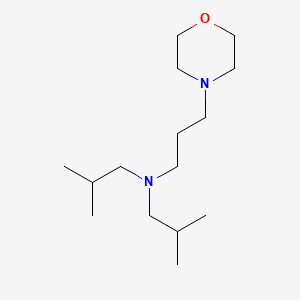
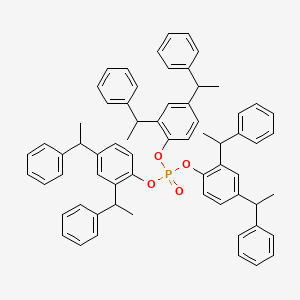
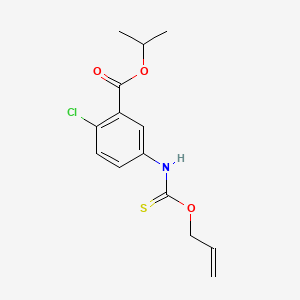
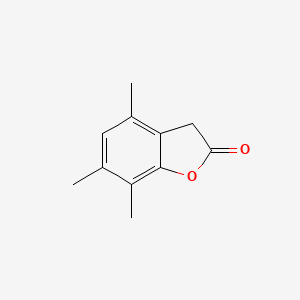
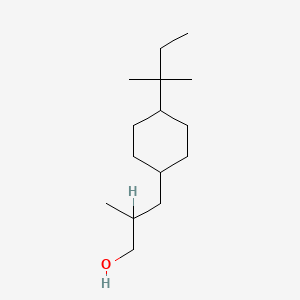
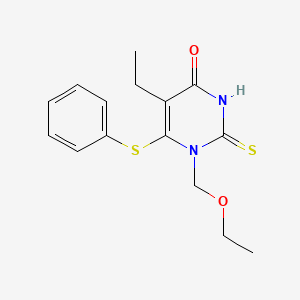
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
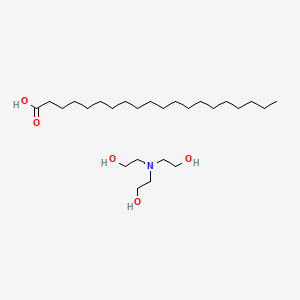
![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
